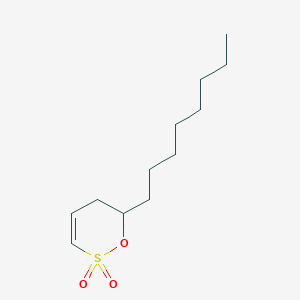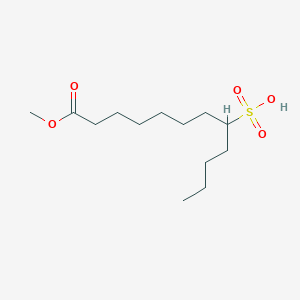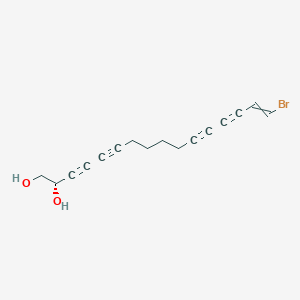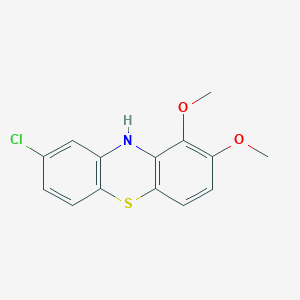![molecular formula C9H8BrClN2 B14222309 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The chloroethyl group is introduced via nucleophilic substitution reactions, often using 2-chloroethylamine or similar reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- typically involves multi-step processes. One common method includes the initial formation of the pyrrolopyridine core, followed by the introduction of bromine and chlorine substituents. The synthesis can be summarized as follows:
-
Formation of the Pyrrolopyridine Core:
- Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.
- Common reagents include palladium catalysts and bases such as potassium carbonate.
化学反応の分析
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- undergoes various chemical reactions, including:
-
Substitution Reactions:
- The bromine and chlorine atoms can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction:
- The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
-
Coupling Reactions:
- Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be used to introduce various aryl or alkyl groups.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine).
Oxidation: Potassium permanganate, hydrogen peroxide, solvents (water, acetic acid).
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, THF).
Coupling: Palladium catalysts, bases (potassium carbonate), solvents (toluene, DMF).
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms with altered electronic properties.
- Coupled products with extended conjugation or different substituents.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- has several scientific research applications:
-
Medicinal Chemistry:
- As a scaffold for designing kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs) involved in cancer .
- Potential use in developing anti-inflammatory and antimicrobial agents.
-
Biological Studies:
- Investigating its effects on cell proliferation, apoptosis, and migration in cancer cell lines .
- Studying its interaction with various biological targets and pathways.
-
Chemical Biology:
- Used as a probe to study enzyme mechanisms and protein-ligand interactions.
- Development of fluorescent or radiolabeled derivatives for imaging studies.
-
Industrial Applications:
- Intermediate in the synthesis of more complex organic molecules.
- Potential use in materials science for developing novel polymers or electronic materials.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- primarily involves its interaction with specific molecular targets:
-
Kinase Inhibition:
- The compound binds to the ATP-binding site of kinases, particularly FGFRs, inhibiting their activity and downstream signaling pathways .
- This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
-
Pathways Involved:
- FGFR signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways .
- Modulation of these pathways affects various cellular processes such as growth, differentiation, and survival.
類似化合物との比較
- 1H-Pyrrolo[2,3-b]pyridine derivatives with different substituents (e.g., 5-bromo-1-(2-hydroxyethyl)-).
- 7-Azaindole derivatives with similar core structures but different functional groups .
Uniqueness:
- The presence of both bromine and chlorine atoms provides unique reactivity and potential for diverse chemical modifications.
- Its specific activity against FGFRs makes it a valuable scaffold for developing targeted cancer therapies .
特性
分子式 |
C9H8BrClN2 |
|---|---|
分子量 |
259.53 g/mol |
IUPAC名 |
5-bromo-1-(2-chloroethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8BrClN2/c10-8-5-7-1-3-13(4-2-11)9(7)12-6-8/h1,3,5-6H,2,4H2 |
InChIキー |
RHFJAWOQQDTUKD-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C2=NC=C(C=C21)Br)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene](/img/structure/B14222239.png)
![Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B14222245.png)

![N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14222274.png)
![3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B14222280.png)



![S-[4-(4-phenylphenyl)phenyl] ethanethioate](/img/structure/B14222315.png)

![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)
